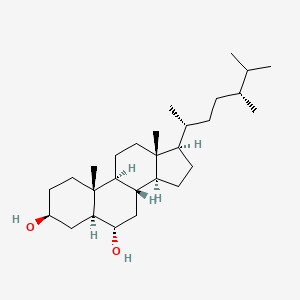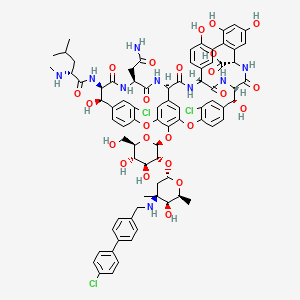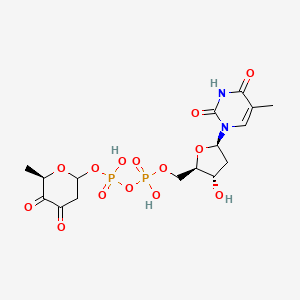
Sulfanylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is represented by the chemical formula HS• and has a molar mass of 33.073 g/mol . It appears as a yellow gas and is known for its high reactivity due to the presence of an unpaired electron.
Vorbereitungsmethoden
Sulfanylium can be synthesized through several methods:
Radio Frequency Discharge: One of the earliest methods involves generating the radical by means of a radio frequency discharge in hydrogen sulfide.
Photodissociation: The radical can also be produced by the photodissociation of hydrogen sulfide under ultraviolet light.
Thermal Decomposition: The thermal decomposition of thiols, such as ethanethiol, can yield hydridosulfur(1+).
Oxidation of Sulfide Ions: Oxidation of sulfide ions (HS⁻) using cerium(IV) sulfate can also produce the radical.
Analyse Chemischer Reaktionen
Sulfanylium undergoes various types of chemical reactions:
Oxidation: It reacts with oxygen (O₂) to form sulfur monoxide (HSO•) and subsequently sulfur dioxide (SO₂).
Reduction: It can be reduced to hydrogen sulfide (H₂S) in the presence of reducing agents.
Substitution: The radical can react with chlorine (Cl₂) to form hydrogen chloride (HCl) and sulfur monochloride (HSCl).
Addition: In organosulfur chemistry, hydridosulfur(1+) can add to alkenes to form disulfides and thiols.
Wissenschaftliche Forschungsanwendungen
Sulfanylium has several applications in scientific research:
Atmospheric Chemistry: It plays a role in the degradation of hydrogen sulfide in the Earth’s atmosphere, contributing to the formation of sulfur-containing compounds.
Astrochemistry: The radical has been detected in interstellar gas and is believed to be present in gas giants, brown dwarfs, and cool stars.
Biological Systems: In biological systems, hydridosulfur(1+) is involved in the metabolism and detoxification of hydrogen sulfide.
Industrial Applications: It is used in the synthesis of various sulfur-containing compounds and in processes such as bioremediation and metal extraction.
Wirkmechanismus
The mechanism by which hydridosulfur(1+) exerts its effects involves its high reactivity due to the unpaired electron. This reactivity allows it to participate in various redox reactions, forming different sulfur-containing products. In biological systems, it reacts with nitric oxide (NO) to form nitrosothiols, which play a role in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sulfanylium can be compared with other similar compounds such as:
Hydrogen Sulfide (H₂S): Unlike hydridosulfur(1+), hydrogen sulfide is a stable molecule and acts as a reducing agent.
Hydrogen Disulfide (H₂S₂): This compound is more acidic than hydrogen sulfide and decomposes readily to form hydrogen sulfide and sulfur.
Thiyl Radicals (RS•): These are organic analogues of hydridosulfur(1+) where R represents an organic group such as alkyl or aryl.
This compound is unique due to its simple structure and high reactivity, making it a valuable compound in various chemical and biological processes.
Eigenschaften
Molekularformel |
HS+ |
|---|---|
Molekulargewicht |
33.08 g/mol |
IUPAC-Name |
sulfanylium |
InChI |
InChI=1S/HS/h1H/q+1 |
InChI-Schlüssel |
GSVBMMRCPHEJKN-UHFFFAOYSA-N |
Kanonische SMILES |
[SH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)







![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
